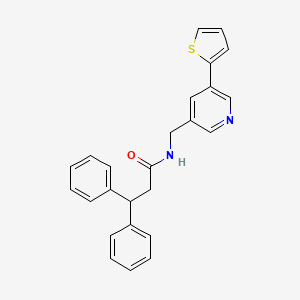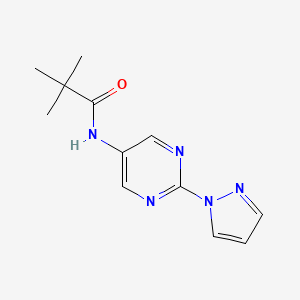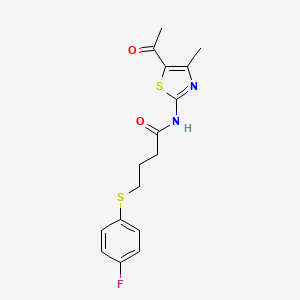
N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, also known as AMTB, is a chemical compound that has been extensively studied for its potential use in scientific research. AMTB is a selective inhibitor of a specific type of ion channel, known as the transient receptor potential melastatin 8 (TRPM8) channel. This ion channel is involved in a variety of physiological processes, including pain sensation, thermoregulation, and taste perception.
科学的研究の応用
Synthesis and Chemical Reactivity
Research on compounds with similar thiazole and fluorophenyl components demonstrates a wide range of synthetic strategies and chemical reactivities. For example, the synthesis of novel thiadiazole and thiourea derivatives incorporating a thiazole moiety has shown significant potential as anticancer agents, indicating the versatility of thiazole compounds in medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Similarly, the development of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment and their subsequent cyclization to produce substituted 2-aminothiazol-4(5H)-ones underlines the chemical reactivity and potential for generating biologically active compounds (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Medicinal Chemistry Applications
Compounds with structural elements similar to N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide are explored for their potential in medicinal chemistry, particularly as anticancer agents. The investigation into benzothiazole acylhydrazones, for instance, showcases the ongoing interest in utilizing thiazole derivatives for their antitumor properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018). Moreover, studies on aminothiazoles and related derivatives highlight their potential as anti-inflammatory agents, further illustrating the diverse therapeutic applications of such chemical frameworks (Thabet, Helal, Salem, & Abdelaal, 2011).
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S2/c1-10-15(11(2)20)23-16(18-10)19-14(21)4-3-9-22-13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQHROWWZHNIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCSC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol](/img/structure/B2710732.png)
![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
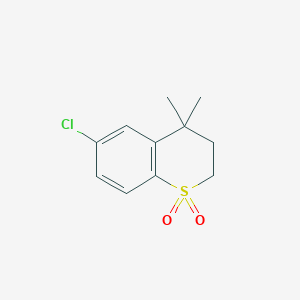
![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2710737.png)
![N-(2-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2710739.png)
![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2710741.png)
![ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2710745.png)
![2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2710746.png)
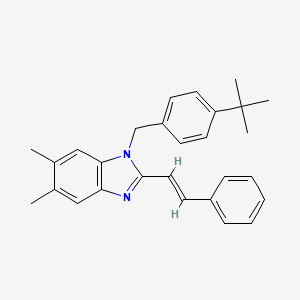
![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate](/img/structure/B2710748.png)
![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2710749.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2710752.png)
